

Spectroscopic Profile of 3-Fluoro-4-methoxybenzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-4-methoxybenzoyl
chloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluoro-4-methoxybenzoyl chloride** (CAS No: 3907-15-1), a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for **3-Fluoro-4-methoxybenzoyl chloride**. Due to the limited availability of published spectra for this specific compound, some values are estimated based on analogous structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.8-8.0	dd	$J(\text{H},\text{F}) \approx 8-10$, $J(\text{H},\text{H}) \approx 2$	H-2
~7.7-7.9	d	$J(\text{H},\text{H}) \approx 2$	H-6
~7.0-7.2	t	$J(\text{H},\text{H}) \approx 8-9$	H-5
3.9-4.0	s	-	-OCH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~165-170	C=O (carbonyl)
~155-160 (d, ¹ J(C,F))	C-3
~150-155	C-4
~130-135	C-1
~125-130 (d, ² J(C,F))	C-2
~115-120 (d, ² J(C,F))	C-6
~110-115	C-5
~55-60	-OCH ₃

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity
~ -110 to -130	m

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1770-1800	Strong	C=O stretch (acid chloride)
~1600, ~1500, ~1450	Medium-Strong	Aromatic C=C stretches
~1250-1300	Strong	C-O-C stretch (asymmetric)
~1020-1080	Strong	C-O-C stretch (symmetric)
~1100-1200	Strong	C-F stretch

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
188/190	High	[M] ⁺ (Molecular ion, showing isotopic pattern for Cl)
153	Medium	[M-Cl] ⁺
125	Medium	[M-Cl-CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

- **Sample Preparation:** Dissolve approximately 10-20 mg of **3-Fluoro-4-methoxybenzoyl chloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The compound is moisture-sensitive, so the use of anhydrous solvents is recommended.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:**

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
- ¹⁹F NMR Acquisition:
 - Acquire a one-dimensional fluorine spectrum.
 - A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.
 - Reference the spectrum to an external standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy

- Sample Preparation (Solid):
 - Thin Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
 - KBr Pellet: Grind a small amount of the sample with anhydrous potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Place the prepared sample in the spectrometer's sample holder and acquire the sample spectrum.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

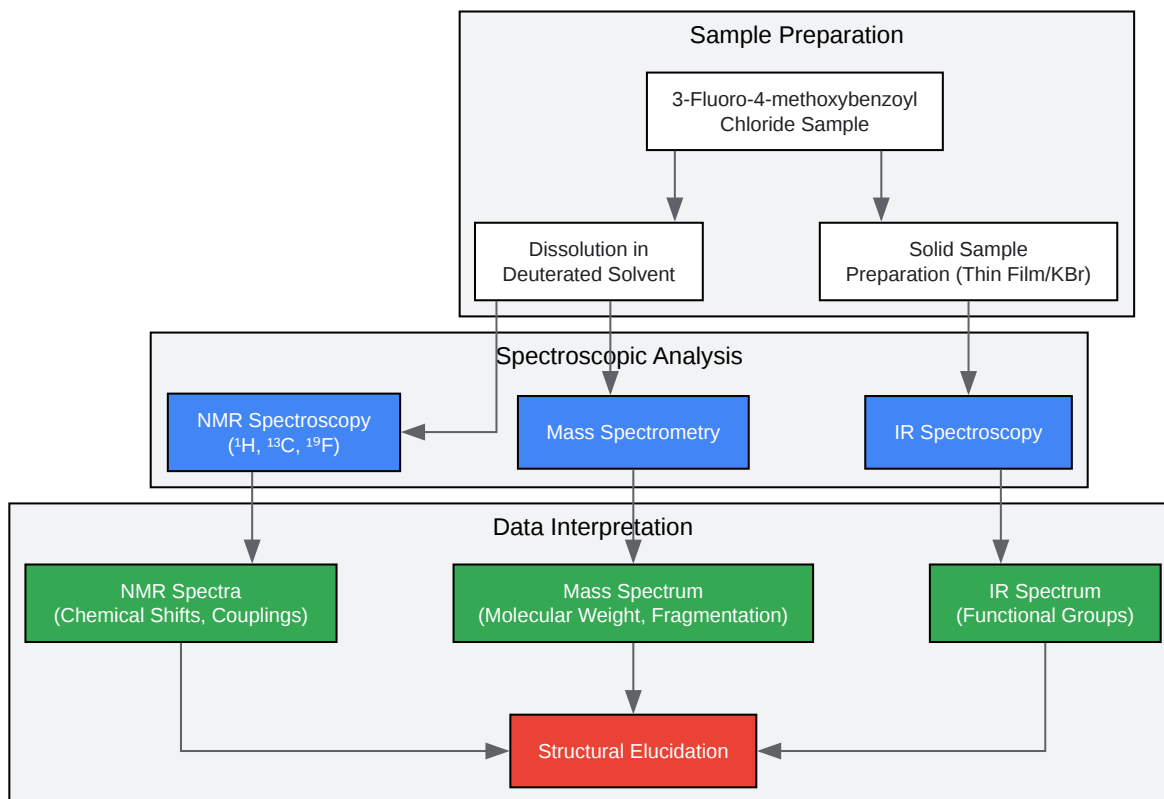
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Given the volatility and thermal stability of the compound, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
- Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).
- Data Acquisition (EI Mode):
 - The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
 - This causes ionization and fragmentation of the molecule.
 - The resulting ions are separated based on their mass-to-charge ratio (m/z).

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Fluoro-4-methoxybenzoyl chloride**.

Workflow for Spectroscopic Analysis of 3-Fluoro-4-methoxybenzoyl Chloride



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Caption: Logical workflow for the spectroscopic analysis of **3-Fluoro-4-methoxybenzoyl chloride**.

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